molecular formula C20H22N2O B11033255 N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11033255
M. Wt: 306.4 g/mol
InChI Key: BYRACCUSNXAOOY-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with an indole ring and an isopropylphenyl group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylaniline and 1-methylindole.

    Acylation Reaction: The 4-isopropylaniline undergoes an acylation reaction with an appropriate acylating agent to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 1-methylindole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating cellular signaling pathways.

    Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(4-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the combination of an isopropylphenyl group and a methylated indole ring. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H22N2O/c1-14(2)15-8-10-17(11-9-15)21-20(23)12-16-13-22(3)19-7-5-4-6-18(16)19/h4-11,13-14H,12H2,1-3H3,(H,21,23)

InChI Key

BYRACCUSNXAOOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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